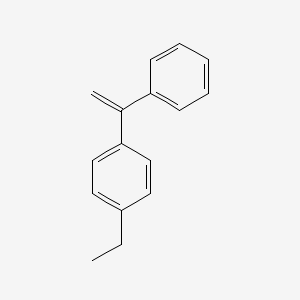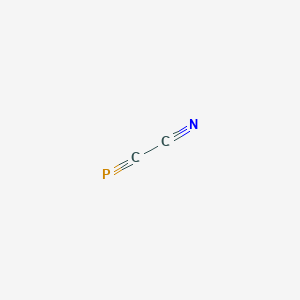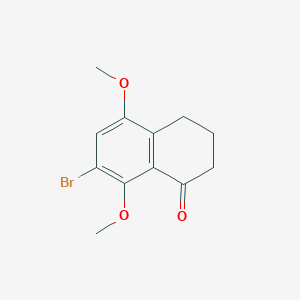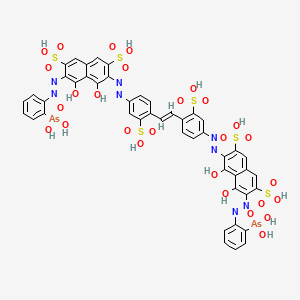
6-(Benzenesulfonyl)undec-8-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an undec-8-ene-2,5-dione backbone, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione typically involves the reaction of benzenesulfonyl chloride with undec-8-ene-2,5-dione under basic conditions. A common base used in this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol . The reaction is usually carried out in an organic solvent such as dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzenesulfonyl)undec-8-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Benzenesulfonyl)undec-8-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is crucial in its antibacterial and antiviral effects, where it disrupts the normal function of microbial proteins .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the undec-8-ene-2,5-dione backbone.
Undec-8-ene-2,5-dione: The base structure without the benzenesulfonyl group, used in various synthetic applications.
Sulfonamides: A broad class of compounds with sulfonyl groups attached to amines, widely used in pharmaceuticals.
Uniqueness
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is unique due to its combination of a benzenesulfonyl group and an undec-8-ene-2,5-dione backbone. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Propiedades
| 74420-27-2 | |
Fórmula molecular |
C17H22O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)undec-8-ene-2,5-dione |
InChI |
InChI=1S/C17H22O4S/c1-3-4-6-11-17(16(19)13-12-14(2)18)22(20,21)15-9-7-5-8-10-15/h4-10,17H,3,11-13H2,1-2H3 |
Clave InChI |
CWBKVVOZANWDHO-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(C(=O)CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)

![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)



